N-n-Butylbarbital
Description
N-n-Butylbarbital (hypothetical structure inferred from evidence) is a barbituric acid derivative characterized by n-butyl substituents on the nitrogen atoms of the pyrimidine ring. Unlike conventional barbiturates, which typically feature substituents at the C5 position, N-alkylated derivatives like this compound exhibit distinct electronic and physicochemical properties. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs such as N,N'-Dibutylbarbituric Acid () suggest applications in material science due to their electron-accepting capabilities in push-pull systems .
Properties
CAS No. |
15517-26-7 |
|---|---|
Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1-butyl-5,5-diethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-4-7-8-14-10(16)12(5-2,6-3)9(15)13-11(14)17/h4-8H2,1-3H3,(H,13,15,17) |
InChI Key |
RAMUEMRVQRRPDR-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C(C(=O)NC1=O)(CC)CC |
Canonical SMILES |
CCCCN1C(=O)C(C(=O)NC1=O)(CC)CC |
Other CAS No. |
15517-26-7 |
Synonyms |
N-n-butylbarbital |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
Barbiturates are classified by substitution patterns on the pyrimidine ring. Key distinctions arise from substituent positions (C5 vs. N) and alkyl group types (e.g., allyl, isobutyl, n-butyl).
Physicochemical and Electronic Properties
- This compound: N-alkylation reduces acidity compared to C5-substituted barbiturates, enhancing electron-withdrawing capacity. This property is critical in materials science for nonlinear optical (NLO) applications .
- Butalbital : C5 substituents (allyl and isobutyl) increase lipid solubility, facilitating blood-brain barrier penetration and sedative effects. Clinical use includes combination therapies (e.g., Optalidon) for migraines .
- Allobarbital: Dual allyl groups at C5 prolong duration of action due to slower metabolism, making it a long-acting hypnotic .
Research Findings and Key Studies
N-Substituted Barbiturates in Material Science
- Electronic Properties: N,N'-Dibutylbarbituric Acid serves as an electron acceptor in donor-acceptor systems, with hyperpolarizability values (β) up to 120 × 10⁻³⁰ esu, making it suitable for optoelectronic devices .
- Stability : N-Alkylation improves thermal stability compared to unsubstituted barbituric acid, with decomposition temperatures exceeding 200°C .
Pharmaceutical Barbiturates
- Butalbital :
- Allobarbital :
- Historical Use: Formerly prescribed for insomnia; withdrawn in many regions due to overdose risks.
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